5,6-Dihydro-2H-thiopyran-3-carboxamide

Catalog No.
S8684402
CAS No.
M.F
C6H9NOS
M. Wt
143.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dihydro-2H-thiopyran-3-carboxamide

Product Name

5,6-Dihydro-2H-thiopyran-3-carboxamide

IUPAC Name

3,6-dihydro-2H-thiopyran-5-carboxamide

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

InChI

InChI=1S/C6H9NOS/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2,(H2,7,8)

InChI Key

QFLOWICRYXBTBX-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(=C1)C(=O)N

5,6-Dihydro-2H-thiopyran-3-carboxamide is a sulfur-containing heterocyclic compound characterized by its unique thiopyran structure. This compound features a five-membered ring containing both sulfur and carbon atoms, with a carboxamide functional group at the 3-position. The chemical formula for 5,6-dihydro-2H-thiopyran-3-carboxamide is C6H11NOSC_6H_{11}NOS, and it possesses a molecular weight of approximately 145.22 g/mol. The compound's structural properties contribute to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

  • Oxidation: This compound can be oxidized to form sulfoxides and sulfones, which can further participate in various synthetic pathways.
  • Reduction: The carboxamide group can be reduced to form amines or alcohols under appropriate conditions.
  • Electrophilic Substitution: The thiopyran ring can engage in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Research indicates that derivatives of 5,6-dihydro-2H-thiopyran-3-carboxamide exhibit significant biological activity. Some studies have suggested potential antimicrobial and antifungal properties, making these compounds of interest in medicinal chemistry. Additionally, the unique structural features of thiopyrans may contribute to their interaction with biological targets, although specific mechanisms of action remain to be fully elucidated.

Several methods have been developed for synthesizing 5,6-dihydro-2H-thiopyran-3-carboxamide:

  • Reaction of Acrolein with Hydrogen Sulfide: One notable method involves reacting acrolein with hydrogen sulfide in the presence of acids or bases, yielding high product yields (up to 90%) under controlled conditions .
  • Cyclization Reactions: Cyclization of appropriate precursors containing sulfur and carbon functionalities can also lead to the formation of this compound. For example, reactions involving α-oxo sulfines have been explored for synthesizing various thiopyran derivatives .
  • Use of Chlorinated Hydrocarbons: In some synthetic routes, chlorinated hydrocarbons are employed as solvents or reactants to facilitate the formation of thiopyran structures .

5,6-Dihydro-2H-thiopyran-3-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or antifungal agents.
  • Agrochemicals: The compound's derivatives could be utilized in crop protection products due to their efficacy against certain pests and diseases .
  • Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.

Several compounds share structural similarities with 5,6-dihydro-2H-thiopyran-3-carboxamide. Here are a few notable examples:

Compound NameStructure TypeUnique Features
3-Carboxy-5-methylthiopheneThiophene derivativeExhibits distinct electronic properties due to methyl substitution.
3-Thiophenecarboxylic AcidThiophene derivativeContains an additional carboxylic acid group affecting solubility and reactivity.
4-ThiazolidinoneThiazolidine derivativeKnown for its diverse biological activities including anti-inflammatory effects.

Uniqueness of 5,6-Dihydro-2H-thiopyran-3-carboxamide

The uniqueness of 5,6-dihydro-2H-thiopyran-3-carboxamide lies in its specific combination of a thiopyran ring structure with a carboxamide functional group. This configuration not only influences its chemical reactivity but also enhances its potential biological activity compared to other similar compounds. The ability to undergo various transformations while maintaining stability under different conditions makes it an intriguing subject for further research.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

143.04048508 g/mol

Monoisotopic Mass

143.04048508 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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